molecular formula C9H21NO B13602561 4-(Isopropyl(methyl)amino)-2-methylbutan-2-ol

4-(Isopropyl(methyl)amino)-2-methylbutan-2-ol

Cat. No.: B13602561
M. Wt: 159.27 g/mol
InChI Key: MJKPHMIYUZYJLR-UHFFFAOYSA-N
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Description

4-(Isopropyl(methyl)amino)-2-methylbutan-2-ol is an organic compound that belongs to the class of secondary amines It is characterized by the presence of an isopropyl group, a methyl group, and a hydroxyl group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopropyl(methyl)amino)-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-butanol with isopropylamine and methylamine under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced separation techniques such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Isopropyl(methyl)amino)-2-methylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

4-(Isopropyl(methyl)amino)-2-methylbutan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 4-(Isopropyl(methyl)amino)-2-methylbutan-2-ol exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Isopropylamino)-2-methylbutan-2-ol
  • 4-(Methylamino)-2-methylbutan-2-ol
  • 2-Methyl-2-butanol

Uniqueness

4-(Isopropyl(methyl)amino)-2-methylbutan-2-ol is unique due to the presence of both isopropyl and methyl groups attached to the amino group, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

2-methyl-4-[methyl(propan-2-yl)amino]butan-2-ol

InChI

InChI=1S/C9H21NO/c1-8(2)10(5)7-6-9(3,4)11/h8,11H,6-7H2,1-5H3

InChI Key

MJKPHMIYUZYJLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCC(C)(C)O

Origin of Product

United States

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